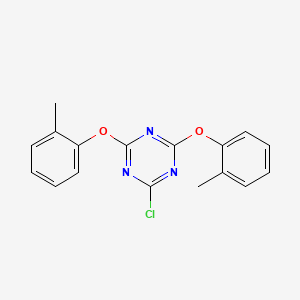![molecular formula C18H16N4O B14506803 {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 63353-08-2](/img/structure/B14506803.png)
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring substituted with a phenylpiperazine moiety and a propanedinitrile group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 4-phenylpiperazine with a furan derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group would produce primary amines.
Wissenschaftliche Forschungsanwendungen
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, such as serotonin or dopamine receptors, influencing their activity. The compound may also interact with enzymes, modulating their function and affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Benzylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Phenylpiperazin-1-yl)thiophene-2-yl]methylidene}propanedinitrile
Uniqueness
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile stands out due to its specific combination of a furan ring and a phenylpiperazine moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to its analogs. The presence of the furan ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
63353-08-2 |
|---|---|
Molekularformel |
C18H16N4O |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-[[5-(4-phenylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4O/c19-13-15(14-20)12-17-6-7-18(23-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12H,8-11H2 |
InChI-Schlüssel |
JQFPYLRAFGIGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(O3)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
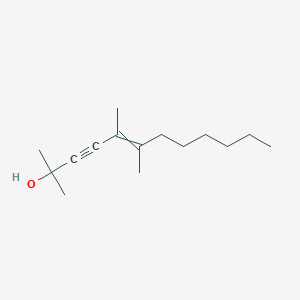
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
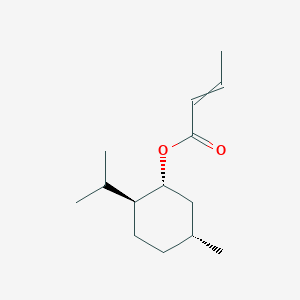
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

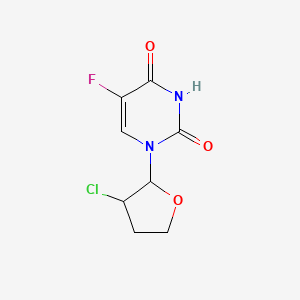
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
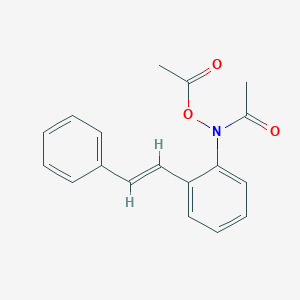
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
